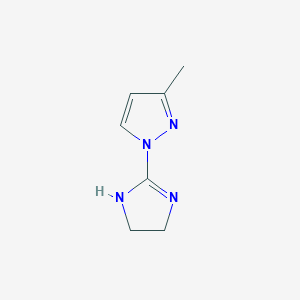
1-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazole is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.
Preparation Methods
The synthesis of 1-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a suitable reagent to form the imidazole ring, followed by the formation of the pyrazole ring through cyclization. The reaction conditions often include the use of catalysts such as nickel or erbium triflate, and the reactions are conducted under mild conditions to ensure the inclusion of various functional groups .
Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
1-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like tert-butylhydroperoxide (TBHP), leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the imidazole and pyrazole rings. Common reagents include halides and other nucleophiles.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted imidazole and pyrazole derivatives.
Scientific Research Applications
1-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazole has a wide range of applications in scientific research:
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them useful in biochemical studies.
Mechanism of Action
The mechanism of action of 1-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazole and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access. The pathways involved can vary widely depending on the specific derivative and its target .
Comparison with Similar Compounds
1-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazole can be compared to other heterocyclic compounds such as:
Imidazole derivatives: These compounds share the imidazole ring and often exhibit similar chemical reactivity and biological activity.
Pyrazole derivatives: These compounds share the pyrazole ring and are also used in various medicinal and industrial applications.
Triazoles and tetrazoles: These compounds contain additional nitrogen atoms in the ring structure, which can lead to different chemical properties and applications
The uniqueness of this compound lies in its combined imidazole and pyrazole rings, which provide a versatile platform for chemical modifications and the development of new derivatives with diverse applications.
Properties
Molecular Formula |
C7H10N4 |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-(4,5-dihydro-1H-imidazol-2-yl)-3-methylpyrazole |
InChI |
InChI=1S/C7H10N4/c1-6-2-5-11(10-6)7-8-3-4-9-7/h2,5H,3-4H2,1H3,(H,8,9) |
InChI Key |
UMMWIJRBNSRTSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=NCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















